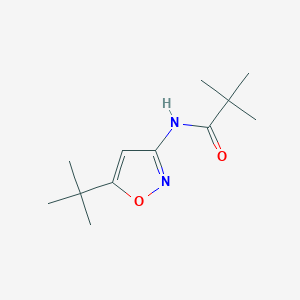

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide

Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide is a heterocyclic amide characterized by a 1,2-oxazole core substituted with a tert-butyl group at the 5-position and a 2,2-dimethylpropanamide (pivalamide) moiety at the 3-position. The pivalamide group is known for its hydrolytic stability and resistance to enzymatic cleavage, making it a common choice in medicinal chemistry and agrochemical intermediates.

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)8-7-9(14-16-8)13-10(15)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWJXCIEFSUCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649428 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-29-5 | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55809-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-tert-butyl-1,2-oxazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the amide group can be targeted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted amides, thiol derivatives.

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for use in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the amide group can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide, differing primarily in substituents or heterocyclic cores:

Key Observations:

Substituent Effects :

- The chloroacetamide group in N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. In contrast, the pivalamide group in the target compound enhances steric shielding and stability .

- The pyridyl core in 2,2-dimethyl-N-(3-pyridyl)propanamide allows for coordination with metal catalysts, while the oxazole core in the target compound may exhibit distinct electronic properties due to its aromatic heterocycle .

Synthetic Methodologies :

- The iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide () employs n-BuLi and iodine at -78°C, achieving 70% yield. This suggests that the pivalamide group remains stable under strongly basic conditions, a trait likely shared by the target compound .

- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide is synthesized via standard amidation, but its lower purity (≥95%) compared to the pyridyl analog (99.7%) may reflect challenges in purifying halogenated derivatives .

Functional Applications: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H bond activation, a property that could be replicated in the target compound if its amide group acts as a directing moiety .

Physicochemical and Reactivity Comparisons

Table 2: Key Properties of Analogous Compounds

| Property | Target Compound | N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | 2,2-Dimethyl-N-(3-pyridyl)propanamide |

|---|---|---|---|

| Steric Bulk | High (tert-butyl + pivalamide) | Moderate (tert-butyl + chloroacetamide) | Moderate (pivalamide only) |

| Electrophilicity | Low | High (Cl substituent) | Low |

| Thermal Stability | Likely high | Moderate | High (99.7% purity) |

| Synthetic Versatility | Potential for functionalization | High (Cl as leaving group) | High (iodination demonstrated) |

Notes:

- The tert-butyl group in the target compound and its analogs improves lipophilicity, which may enhance membrane permeability in biological systems.

- The chloroacetamide derivative’s electrophilicity makes it reactive but prone to hydrolysis, whereas the pivalamide group in the target compound offers superior stability .

Biological Activity

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 206.29 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

This compound has been identified as a selective inhibitor of certain kinases, particularly FLT3 (Fms-like tyrosine kinase 3). The inhibition occurs through binding to the active site of the enzyme, thereby blocking phosphorylation processes that are crucial for cellular signaling pathways involved in cancer proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HL60 (Leukemia) | 10.0 | Inhibition of FLT3 kinase |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antibacterial and Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial and antiviral effects. Studies have reported that it inhibits the growth of Gram-positive bacteria and shows activity against certain viral strains:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Influenza virus | Moderate |

The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, while antiviral effects may involve interference with viral replication mechanisms .

Case Study 1: Anticancer Efficacy in vitro

A study conducted on various cancer cell lines revealed that this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways associated with apoptosis.

Case Study 2: Antibacterial Activity

Another investigation assessed the compound's efficacy against Staphylococcus aureus in vitro. Results indicated a significant reduction in bacterial colonies when treated with concentrations above 10 µM, showcasing its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.